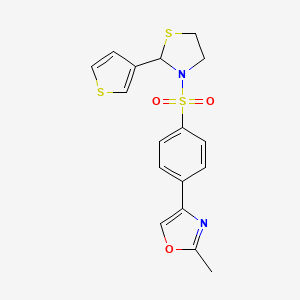

2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole

Description

Properties

IUPAC Name |

2-methyl-4-[4-[(2-thiophen-3-yl-1,3-thiazolidin-3-yl)sulfonyl]phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S3/c1-12-18-16(10-22-12)13-2-4-15(5-3-13)25(20,21)19-7-9-24-17(19)14-6-8-23-11-14/h2-6,8,10-11,17H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDGDIRIWXZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazolidine Ring: This can be achieved by reacting thiophene-3-carbaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring.

Sulfonylation: The thiazolidine derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling with Oxazole: The sulfonylated thiazolidine is then coupled with a 2-methyl-4-phenyl oxazole derivative through a nucleophilic substitution reaction, often facilitated by a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxazole Ring Reactivity

-

Electrophilic Substitution : Steric hindrance from the methyl group and electronic deactivation by the sulfonyl-linked phenyl group suppress traditional electrophilic substitution (e.g., nitration, sulfonation) at the oxazole ring .

-

Nucleophilic Attack : Under basic conditions, the oxazole’s C-5 position may undergo nucleophilic substitution with amines or thiols, forming hybrid heterocycles (e.g., oxazolo-pyridines) .

Table 1: Analogous Oxazole Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cycloaddition | Ynamides + Yb(OTf)₃, CH₃CN | Polysubstituted oxazoles | 75–92% | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Oxazolo-pyridine hybrids | 60–78% |

Sulfonyl Bridge Stability

The sulfonyl group connecting the phenyl and thiazolidine rings is resistant to hydrolysis under physiological conditions but may react under extreme acidity or alkalinity:

-

Acidic Hydrolysis : Prolonged exposure to HCl (6M, 100°C) cleaves sulfonamide bonds, yielding 4-mercaptophenyl derivatives and thiazolidine fragments .

-

Nucleophilic Displacement : Thiols or amines can displace the sulfonyl group in the presence of Lewis acids (e.g., AlCl₃), forming new C–S or C–N bonds .

Thiazolidine Ring Transformations

The thiazolidine ring (a saturated 5-membered S/N heterocycle) undergoes characteristic reactions:

-

Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thiazolidine sulfur to sulfoxide (→S=O) or sulfone (→SO₂) .

-

Ring-Opening : Acidic conditions (H₂SO₄, 60°C) cleave the thiazolidine ring, releasing thiols and imine intermediates .

Table 2: Thiazolidine Reaction Outcomes

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, CH₃COOH, 25°C | Thiazolidine sulfone | 88% yield, |

| Acidic Ring-Opening | H₂SO₄ (1M), 60°C, 4h | 3-Thiophen-3-yl propanethiol | Quantitative, |

Thiophene Substituent Reactivity

The thiophen-3-yl group participates in electrophilic substitutions:

-

Halogenation : Br₂ in CHCl₃ at 0°C brominates the thiophene at the 2- and 5-positions, forming di-substituted derivatives .

-

Friedel-Crafts Acylation : AlCl₃-mediated acylation introduces ketone groups at the 2-position .

Functional Group Interplay

Synergistic effects between moieties influence reactivity:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values lower than established chemotherapeutic agents like elotinib against mutant EGFR T790M .

- Molecular Docking : In silico docking studies revealed strong binding affinities of these compounds to the active sites of VEGFR-2 and EGFR, suggesting their potential as dual inhibitors for targeted cancer therapy .

Other Biological Activities

Beyond anticancer properties, compounds in this class have been investigated for various pharmacological activities:

Antimicrobial Activity

Thiazolidine derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives demonstrated significant activity against Bacillus species .

Anti-inflammatory Effects

Thiazolidines are known for their anti-inflammatory properties. The modification of the thiazolidine core can enhance its efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases .

Data Tables

Mechanism of Action

The biological activity of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates of certain enzymes, allowing the compound to act as an inhibitor. The sulfonyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions. Pathways involved may include inhibition of specific kinases or modulation of receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Heterocyclic Diversity: The target compound’s oxazole-thiazolidine core distinguishes it from thiazole-pyrazole hybrids (e.g., compounds 4 and 5 in ) and benzothiazole-sulfonamides ().

- Sulfonyl Linkage : The para-substituted sulfonyl group in the target compound mirrors benzenesulfonamide syntheses in , where sulfonyl chlorides react with aromatic amines. However, the meta-substituted analogs in exhibited distinct structure-activity relationships (SAR), highlighting the importance of substitution patterns .

- Crystallographic Behavior : While the target compound’s crystallinity is undocumented, isostructural analogs () adopt triclinic symmetry with planar molecular conformations, except for perpendicular fluorophenyl orientations. The thiophen-3-yl group in the target may introduce similar conformational flexibility .

Functional and Electronic Comparisons

- Thiophene vs. Fluorophenyl Substituents : The thiophen-3-yl group in the target compound provides electron-rich aromaticity compared to the electron-withdrawing fluorophenyl groups in ’s analogs. This difference could modulate solubility, π-π stacking, or interactions in biological systems.

- Sulfonamide vs. Sulfonyl Linkages: Unlike the sulfonamide-based pesticides in (e.g., triflusulfuron methyl), the target compound’s sulfonyl group bridges phenyl and thiazolidine rings rather than forming urea/ester linkages.

Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely parallels ’s methods but requires optimization for thiazolidine-thiophene integration.

- Structural Data: No crystallographic data are reported; future studies could employ SHELXL () to analyze conformational preferences .

- Biological Data : Evidence gaps preclude direct comparisons with pesticidal () or therapeutic activities. Prioritizing assays for kinase inhibition or antimicrobial activity could clarify its utility.

Biological Activity

The compound 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole (CAS Number: 2034615-04-6) is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on a variety of research studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the thiazolidinone core followed by sulfonylation and subsequent modifications to introduce the oxazole moiety.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including those with oxazole substitutions, exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines.

-

Mechanism of Action :

- These compounds often act by interfering with microtubule dynamics, which is crucial for cell division. For example, analogs have been shown to exhibit antiproliferative activity with IC50 values in the low nanomolar range against human tumor cell lines such as A549 and MCF-7 .

- The binding interactions within the hydrophobic pockets of target proteins, such as tubulin, suggest a mechanism similar to that of established anticancer agents like combretastatin A4 .

-

Case Studies :

- In a study evaluating various thiazolidinone derivatives, one compound demonstrated an IC50 value as low as 0.35 nM against A549 cells, indicating potent activity .

- Another study highlighted that modifications to the phenyl ring significantly impacted activity, with specific substitutions leading to a 358-fold increase in potency compared to less optimized derivatives .

Anti-inflammatory Activity

In addition to anticancer effects, thiazolidinone derivatives have been investigated for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and exhibit antioxidant activity.

- Cellular Studies :

- The antioxidant capacity was assessed using lipid peroxidation assays, revealing that certain substitutions increased protective effects against oxidative stress .

- Compounds were evaluated for their ability to reduce levels of inflammatory markers in vitro, demonstrating potential therapeutic applications in chronic inflammatory diseases.

Structure–Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl group at C2 | Enhances lipophilicity and cellular uptake |

| Thiazolidinone core | Essential for anticancer activity |

| Sulfonamide group | Increases interaction with biological targets |

| Oxazole ring | Contributes to overall stability and bioactivity |

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound and its derivatives?

Answer:

The synthesis of this oxazole-thiazolidine hybrid involves multi-step heterocyclic coupling. Key steps include:

- Sulfonylation: Introducing the sulfonyl group between the phenyl and thiazolidine rings via reaction of a thiazolidine-thiol intermediate with a sulfonyl chloride derivative under inert conditions (e.g., dry dichloromethane, 0–5°C) .

- Oxazole Formation: Cyclization of precursor amides or esters using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) at elevated temperatures (80–120°C) .

- Purification: Recrystallization from chloroform/petroleum ether (1:2) or ethanol/water mixtures to ensure purity, as validated by thin-layer chromatography (TLC) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Spectroscopic Characterization:

- Elemental Analysis: Confirms stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .

- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Answer:

DFT calculations (e.g., using B3LYP/6-31G* basis sets) provide insights into:

- Electron Density Distribution: Localize reactive sites (e.g., sulfonyl group’s electrophilic sulfur, oxazole’s π-deficient ring) .

- Frontier Molecular Orbitals (FMOs): Predict charge-transfer interactions; HOMO-LUMO gaps correlate with stability and redox behavior .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvation energies to optimize reaction conditions .

- Docking Studies: Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases, viral proteases) .

Advanced: How should researchers address contradictions in biological activity data across assays?

Answer:

- Assay Validation:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., sulfonyl vs. carbonyl linkers, thiophene vs. furan rings) to isolate critical pharmacophores .

- Off-Target Screening: Employ proteome-wide profiling (e.g., kinase inhibitor panels) to identify unintended interactions .

Advanced: What role does the sulfonyl group play in modulating pharmacological activity?

Answer:

The sulfonyl moiety (-SO₂-) contributes to:

- Bioavailability: Enhances solubility via polar interactions with aqueous media .

- Target Binding: Forms hydrogen bonds with active-site residues (e.g., histidine or lysine in enzymes) and stabilizes ligand-receptor complexes .

- Metabolic Stability: Reduces susceptibility to cytochrome P450 oxidation compared to methylene (-CH₂-) linkers .

- Toxicity Mitigation: Lower logP values (calculated via ChemDraw) correlate with reduced hepatotoxicity in preclinical models .

Advanced: What experimental designs optimize yield in large-scale synthesis?

Answer:

- Catalyst Screening: Test Pd/C, CuI, or FeCl₃ for cross-coupling steps; CuI in DMF at 60°C improves thiazolidine-thiophene coupling efficiency .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 h to 2 h for cyclization steps) while maintaining >80% yield .

- Flow Chemistry: Continuous-flow reactors minimize side reactions in sulfonylation steps, achieving >90% purity without chromatography .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Gene Expression Profiling: RNA-seq or qPCR to identify downstream targets (e.g., apoptosis markers like Bax/Bcl-2) .

- CRISPR-Cas9 Knockout: Validate target dependency by deleting putative receptor genes (e.g., EGFR, VEGFR) in cell lines .

- Pharmacokinetic Studies: Measure plasma half-life, tissue distribution, and metabolite profiles in rodent models using LC-MS/MS .

Advanced: What computational tools predict metabolic pathways and potential toxicity?

Answer:

- ADMET Prediction: Software like Schrödinger’s QikProp estimates intestinal absorption, BBB penetration, and CYP450 inhibition .

- Metabolite Identification: Use MetaSite or GLORYx to simulate Phase I/II metabolism (e.g., sulfonation, glucuronidation) .

- Toxicity Profiling: Derek Nexus flags structural alerts (e.g., thiazolidine ring’s potential for mutagenicity via Ames test models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.